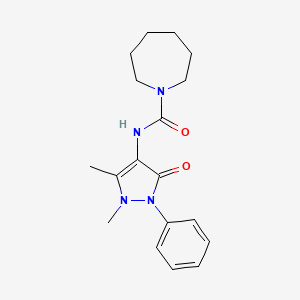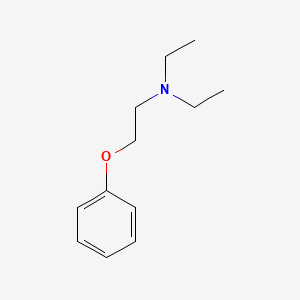![molecular formula C16H16N6O B5555193 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide often involves multi-step reactions, starting from accessible substrates like pyrazole derivatives, which are further reacted with amines, aldehydes, and other key reagents to introduce the desired functional groups (Menozzi et al., 1993). The efficiency of these syntheses can be enhanced by optimizing reaction conditions such as solvent choice, temperature, and catalysts.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by density functional theory (DFT) and other computational methods to predict the equilibrium geometry, vibrational frequencies, and electronic properties. These studies help in understanding the stability of the molecule, charge distribution, and potential reactive sites (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide derivatives include nucleophilic substitution, condensation, and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are crucial for modifying the compound to enhance its chemical and biological properties (Tseng et al., 2019).
Scientific Research Applications
Antitumor Activity
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide and related compounds have been studied for their antitumor activity. For example, a study by Alqasoumi et al. (2009) synthesized novel derivatives including pyrazole moieties to evaluate their antitumor activity. One compound demonstrated more effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009).
Anti-inflammatory and Analgesic Activities
Research by Menozzi et al. (1993) synthesized a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, revealing some compounds with notable platelet antiaggregating activity, as well as moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).
Preparation of Pyrazolo[3,4-d]-pyrimidines
Eljazi I. Al-Afaleq and S. Abubshait (2001) explored the formation of novel pyrazolo[3,4-d]pyrimidines, which are expected to possess significant chemical and pharmacological activities, through the use of pyrazole-o-aminonitriles (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Anti-Inflammatory Agents
Kendre et al. (2015) synthesized a series of pyrazole, isoxazole, and other derivatives, evaluating them for anti-bacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015).
Gastric Antisecretory and Cytoprotective Properties
Kaminski et al. (1987) identified compounds related to pyrazole that exhibit gastric antisecretory and cytoprotective properties. These were evaluated for their pharmacodynamics and metabolism (Kaminski et al., 1987).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxicity and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrazolopyranopyrimidine
Hafez et al. (2015) reported on the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives (Hafez et al., 2015).
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-16(23)19-13-6-4-12(5-7-13)18-14-8-9-15(21-20-14)22-11-3-10-17-22/h3-11H,2H2,1H3,(H,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMHWUHJGOJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)
![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)
![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)